5-(4-(2-Methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazine-1-carbonyl)pyrrolidin-2-one
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Description
5-(4-(2-Methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazine-1-carbonyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C20H25N7O2 and its molecular weight is 395.467. The purity is usually 95%.
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Biological Activity
The compound 5-(4-(2-Methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazine-1-carbonyl)pyrrolidin-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes multiple functional groups that contribute to its biological properties, such as the piperazine and pyrimidine moieties, which are known for their pharmacological relevance.
Biological Activity
The biological activity of this compound has been investigated primarily in the context of its potential as an anti-cancer agent and its effects on various biochemical pathways.
1. Anticancer Activity
Research indicates that derivatives of pyrimidine and piperazine often exhibit significant anticancer properties. The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, studies have demonstrated that similar compounds can effectively block the activity of tyrosine kinases, leading to reduced tumor growth in vitro and in vivo models .
The mechanism of action for this compound likely involves the inhibition of key enzymes involved in cell signaling pathways. The presence of the pyrimidine and piperazine rings suggests that it may interact with ATP-binding sites on kinases, thereby preventing phosphorylation processes critical for cell cycle progression .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications to the structure can enhance potency and selectivity:
Structural Feature | Modification Impact |
---|---|
Pyrimidine Substituents | Altering substituents can enhance binding affinity to targets. |
Piperazine Ring | Modifications can improve solubility and bioavailability. |
Carbonyl Group | Essential for maintaining interaction with target enzymes. |
Case Studies
Several studies have explored the efficacy of similar compounds derived from piperazine and pyrimidine frameworks:
- Case Study on Tyrosine Kinase Inhibitors : A study published in Molecular Pharmacology highlighted a series of pyrimidine-piperazine derivatives that showed potent inhibition against various cancer cell lines, demonstrating IC50 values in the nanomolar range .
- In Vivo Studies : In animal models, compounds with similar structures exhibited significant tumor regression when administered at specific dosages, indicating a favorable therapeutic index .
- Combination Therapy : Research suggests that combining this compound with other chemotherapeutic agents may yield synergistic effects, enhancing overall treatment efficacy against resistant cancer types .
Properties
IUPAC Name |
5-[4-[2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]piperazine-1-carbonyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O2/c1-13-5-6-21-16(11-13)25-17-12-18(23-14(2)22-17)26-7-9-27(10-8-26)20(29)15-3-4-19(28)24-15/h5-6,11-12,15H,3-4,7-10H2,1-2H3,(H,24,28)(H,21,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMDOAGRPSMTGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C4CCC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.